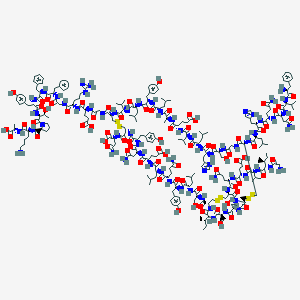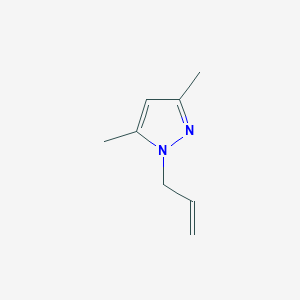
2-Aminopyridine N-oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of substituted 2-aminopyridines from pyridine N-oxides is reported to be practical and efficient, achieving yields up to 84% through a one-pot, two-step process. This method involves in situ deprotection of an N-formylaminopyridine intermediate, enabling the synthesis of 2-aminopyridines where other methods may fail (Vamos & Cosford, 2014). Another approach involves the conversion of pyridine N-oxides via their corresponding N-(2-pyridyl)pyridinium salts, showcasing a highly regioselective conversion and compatibility with a wide range of functional groups (Xiong & Hoye, 2022).
Molecular Structure Analysis
The molecular and crystal structure of derivatives, like 2-N-methylamino-3-methylpyridine N-oxide, exhibits a nearly flat triply substituted pyridine skeleton, stabilized by intramolecular hydrogen bonds. This structural conformation facilitates the formation of a two-dimensional network of hydrogen bonds, influencing the compound's reactivity and interaction with other molecules (Bryndal et al., 2019).
Chemical Reactions and Properties
2-Aminopyridine N-oxides exhibit diverse reactivity, such as reacting with thiophosgene to produce oxadiazolo derivatives. These products are stable at room temperature but are explosive when heated (Rousseau & Taurins, 1977). Additionally, they can participate as ligands in catalyzed amination reactions of aryl chlorides with aliphatic amines, demonstrating their utility in organic synthesis (Liu et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Aminopyridines : A study by Yin et al. (2007) described a one-pot method for converting pyridine N-oxides to 2-aminopyridines. This method demonstrated high yields and excellent selectivity, also applicable to isoquinolines. It's a significant advancement in the efficient amination of 2-unsubstituted pyridines (Yin et al., 2007).
Synthesis of Substituted 2-Aminopyridines : Vamos and Cosford (2014) reported an efficient method to synthesize substituted 2-aminopyridines from pyridine N-oxides. This process achieved up to 84% yields, presenting a practical approach for synthesizing 2-aminopyridines that are difficult to produce by other methods (Vamos & Cosford, 2014).
Facilitation of Amination Procedures : Londregan et al. (2010) introduced a mild one-pot amination procedure for creating 2-aminopyridines from pyridine-N-oxides, offering a gentler alternative to traditional methods. This method was effective with various amines and heterocyclic-N-oxides (Londregan, Jennings, & Wei, 2010).
Catalysis in Aryl Chloride Amination : Liu et al. (2020) discovered that 2-aminopyridine 1-oxides are effective ligands for Cu-catalyzed amination of (hetero)aryl chlorides. This finding widens the range of substrates that can be efficiently coupled in synthesis processes (Liu et al., 2020).
Application in Electrochemical Oxidation : Min (2014) explored the treatment of 2-aminopyridine by electrocatalytic oxidation, using CuO-ZnO/porous ceramic as particle electrodes. This study contributes to understanding the degradation process of 2-aminopyridine, providing insights into its potential environmental applications (Min, 2014).
Synthesis of N-Oxides and their Reactions : A study by Wolińska and Pucko (2013) examined the reactions of various isomeric aminopyridine N-oxides, revealing diverse reaction pathways and providing valuable information on the properties and reactivity of these compounds (Wolińska & Pucko, 2013).
Safety And Hazards
Exposure to 2-Aminopyridine N-oxide can cause irritation to the eyes, nose, and throat, as well as headaches, dizziness, excitement, nausea, high blood pressure, respiratory distress, lassitude (weakness, exhaustion), convulsions, and stupor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Zukünftige Richtungen
There is ongoing research into the synthesis of substituted 2-aminopyridines from pyridine N-oxides . The unique dual nature of reactivity of pyridine N-oxides and isocyanides, their tendency to react both as nucleophilic carbanions and electrophilic carbenes, has resulted in a rich chemical history . This suggests potential for future exploration and expansion of the synthetic arsenal for the synthesis of 2-aminopyridines .
Eigenschaften
IUPAC Name |
1-hydroxypyridin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-3-1-2-4-7(5)8/h1-4,6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPMVZCGIJJWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873292 | |
| Record name | 1-Oxopyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine N-oxide | |
CAS RN |
14150-95-9 | |
| Record name | 1-Oxopyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyridine N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)










![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)